2-Chloroethylammonium chloride
Description
Contextual Significance in Organic Chemistry Research
2-Chloroethylammonium chloride, a bifunctional molecule, holds a position of notable importance in the field of organic chemistry. Its structure, containing both a reactive chloro group and an ammonium (B1175870) salt, makes it a versatile intermediate and building block in a variety of synthetic transformations. solubilityofthings.com The presence of the electrophilic carbon attached to the chlorine atom allows for nucleophilic substitution reactions, a fundamental class of reactions in organic synthesis. solubilityofthings.com
The compound serves as a key precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. anshulchemicals.com Its ability to introduce a 2-aminoethyl fragment into other molecules is a critical step in the construction of various molecular architectures. The ionic nature of the ammonium group also influences its reactivity and solubility, making it highly soluble in polar solvents like water. solubilityofthings.com This property is crucial for its application in various reaction conditions.
Historical Trajectories in Synthetic Methodologies for Haloamines
The synthesis of haloamines, the class of compounds to which this compound belongs, has a rich history. One of the classic methods for the formation of cyclic amines from N-haloammonium ions is the Hofmann-Löffler reaction, which proceeds via a free-radical chain decomposition. acs.org This reaction has been a cornerstone in the synthesis of nitrogen-containing heterocycles.
Over the years, various synthetic strategies have been developed to access vicinal haloamines (where the halogen and amine groups are on adjacent carbons). These methods are crucial as the products are valuable synthetic intermediates. mtu.edu For instance, the ring-opening of aziridines, three-membered nitrogen-containing heterocycles, with a halide source provides a direct route to vicinal haloamines. mtu.eduwikipedia.org The development of stereocontrolled methods for these transformations has been a significant area of research, allowing for the synthesis of specific stereoisomers. mtu.edu
A patented process for the preparation of (2-chloroethyl)ammonium chlorides involves the reaction of an amine with 1,2-dichloroethane (B1671644). google.comgoogle.com This method highlights an industrial approach to synthesizing these compounds, where reaction conditions such as temperature are controlled to optimize the yield and purity of the product. google.comgoogle.com For example, reacting trimethylamine (B31210) with 1,2-dichloroethane is a known method for producing chlorocholine chloride, a related quaternary ammonium salt. google.comgoogle.com
Current Research Frontiers and Emerging Applications of this compound
The utility of this compound extends into modern materials science and biochemical research. A significant and recent area of investigation is its use in the synthesis of two-dimensional (2D) hybrid organic-inorganic perovskites. acs.orgresearchgate.netresearchgate.netscilit.comacs.orgresearcher.life These materials, with the general formula (CEA)₂PbX₄ (where CEA is 2-chloroethylammonium and X is a halide), are of great interest for optoelectronic applications due to their tunable properties. acs.orgresearchgate.netacs.org Research in this area explores how changing the halide component affects the structural, dielectric, and optical properties of these materials, including their photoluminescence. researchgate.netacs.org
Beyond materials science, this compound is used in the chemical modification of biopolymers. For example, it has been used for the derivatization of alginate to form aminoethyl alginate and for the modification of starch to create aminoethyl starch derivatives. sigmaaldrich.com These modifications alter the properties of the natural polymers, opening up new potential applications. The compound is also utilized as a reagent in the synthesis of other chemical intermediates, such as N-(2-chloroethyl)-benzaldimine. sigmaaldrich.com Furthermore, it has been investigated as a potential alternative reagent in the synthesis of complex pharmaceutical compounds like ifosfamide (B1674421) and cyclophosphamide, aiming to introduce the chlorine atom at a later stage of the synthesis. researchgate.net
Compound Data
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloroethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRREFWJTRBDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-24-6 | |
| Record name | 2-Chloroethylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-chloro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-chloroethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Elucidation of Reaction Mechanisms and Chemical Reactivity of 2 Chloroethylammonium Chloride
Nucleophilic Substitution Pathways
The primary reaction pathways for 2-chloroethylammonium chloride involve nucleophilic substitution, where the chloride ion acts as a leaving group. These substitutions can occur through either intermolecular or intramolecular mechanisms.
This compound can undergo bimolecular nucleophilic substitution (SN2) reactions. In this mechanism, a nucleophile directly attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. libretexts.org The reaction rate for an SN2 process is dependent on the concentration of both the substrate (this compound) and the nucleophile. firsthope.co.in
The general mechanism for an SN2 reaction is as follows: Nu:⁻ + R-Cl → [Nu---R---Cl]⁻ → Nu-R + Cl⁻
For this compound, the substrate is a primary alkyl halide. Primary substrates are known to favor the SN2 pathway due to minimal steric hindrance around the electrophilic carbon, allowing for easier access by the attacking nucleophile. chemicalnote.com The positively charged ammonium (B1175870) group exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack.
However, the protonated amino group also introduces a complication. For an external nucleophile to effectively attack the carbon, it must compete with the potential for an intramolecular reaction (see section 3.1.2). The prevalence of the intermolecular SN2 pathway is therefore sensitive to the specific nucleophile used and the reaction conditions. Strong, unhindered nucleophiles are more likely to participate in direct SN2 displacement.
A defining feature of the reactivity of the 2-chloroethylamine (B1212225) system is its propensity to undergo intramolecular cyclization. While this compound itself is less reactive in this pathway due to the protonated, non-nucleophilic amino group, its deprotonated form, 2-chloroethylamine, readily cyclizes to form a highly reactive aziridinium (B1262131) ion. This reaction is a classic example of neighboring group participation, where the amino group acts as an internal nucleophile.
The formation of the aziridinium ion is an intramolecular SN2 reaction. The lone pair of electrons on the nitrogen atom attacks the adjacent carbon, displacing the chloride ion and forming a strained, three-membered ring. This aziridinium cation is a potent electrophile and is often the true reactive species in subsequent alkylation reactions.
The rate of this cyclization is highly pH-dependent. Under acidic conditions, the amine is protonated as the ammonium salt, which lacks the necessary lone pair of electrons to act as an internal nucleophile, thus significantly slowing down the cyclization rate. As the pH increases and the amine is deprotonated, the rate of aziridinium ion formation increases.
The equilibrium and subsequent cyclization can be represented as: Cl-CH₂CH₂-NH₃⁺ ⇌ Cl-CH₂CH₂-NH₂ + H⁺ → [CH₂CH₂NH₂]⁺ (Aziridinium ion) + Cl⁻
This intramolecular pathway means that many reactions involving this compound, especially under neutral or basic conditions, may proceed first through the formation of the aziridinium intermediate, which is then attacked by an external nucleophile.
Role as a Leaving Group Precursor in Organic Transformations
In the context of nucleophilic substitution reactions, the effectiveness of the transformation is largely dependent on the ability of the departing fragment to act as a good leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. masterorganicchemistry.com Generally, the conjugate bases of strong acids are excellent leaving groups. libretexts.org
The chloride ion (Cl⁻), being the conjugate base of the strong acid hydrochloric acid (HCl), is a good leaving group. wikipedia.org In reactions involving this compound, the carbon-chlorine bond is cleaved, and the chloride ion departs, taking the bonding electrons with it. The stability of the resulting chloride anion makes this departure energetically favorable, facilitating both intermolecular SN2 and intramolecular cyclization reactions.
The ability of chloride to function as a leaving group can be compared to other halides. The general trend for leaving group ability among halides is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the acidity of their conjugate acids (HI > HBr > HCl > HF). libretexts.org While not as effective as iodide or bromide, chloride is a sufficiently good leaving group for a wide range of synthetic transformations. The presence of the electron-withdrawing ammonium group enhances the electrophilicity of the carbon center, which can further promote the departure of the leaving group during the nucleophilic attack.
Reactivity in Specific Chemical Environments
The chemical behavior of this compound is profoundly influenced by its immediate environment, particularly the presence of different nucleophiles and the ambient pH.
This compound is a versatile alkylating agent capable of reacting with a wide range of nucleophiles. The product of the reaction depends on the nature of the nucleophile, which can be broadly categorized as oxygen-based, sulfur-based, nitrogen-based, or carbon-based. The reaction can proceed either by direct SN2 displacement or via the formation of the aziridinium ion intermediate, which is then opened by the nucleophile.
Below is a table summarizing the reactivity with various nucleophiles:
| Nucleophile Type | Example Reagent | Typical Product | Mechanistic Notes |
|---|---|---|---|
| Oxygen-Based | Alkoxides (e.g., Sodium Ethoxide) | 2-Aminoethyl ether derivative | Proceeds via nucleophilic substitution, often on the aziridinium intermediate. masterorganicchemistry.com |
| Water (Hydrolysis) | Ethanolamine (B43304) | Proceeds via an aziridinium ion intermediate; the rate is pH-dependent. | |
| Sulfur-Based | Thiols / Thiolates (R-SH / R-S⁻) | 2-(Alkylthio)ethylamine | Thiols are excellent nucleophiles and typically react via an SN2 mechanism, displacing the chloride. chemistrysteps.com |
| Nitrogen-Based | Amines (R-NH₂) | N-substituted ethylenediamine | Reaction with primary or secondary amines can lead to further alkylation, potentially forming complex mixtures. rsc.org |
The reactivity of this compound is intrinsically linked to the protonation state of its amino group. The equilibrium between the protonated ammonium form and the deprotonated amine form is governed by the pH of the solution and the pKa of the conjugate acid.
Under Acidic Conditions (Low pH): At low pH, the amino group is fully protonated, existing as -NH₃⁺. In this state:
Intramolecular cyclization is inhibited: The ammonium group lacks a lone pair of electrons and therefore cannot act as an internal nucleophile to displace the chloride and form the aziridinium ion.
Intermolecular SN2 reactions are favored: The strong electron-withdrawing inductive effect of the -NH₃⁺ group increases the partial positive charge on the carbon atom bonded to chlorine. This enhances the electrophilicity of the carbon, making the molecule more susceptible to attack by external nucleophiles.
Under Neutral to Basic Conditions (Higher pH): As the pH increases towards and beyond the pKa of the ammonium group, the equilibrium shifts towards the deprotonated 2-chloroethylamine form (Cl-CH₂CH₂-NH₂). In this state:
Intramolecular cyclization is favored: The deprotonated amino group is a potent internal nucleophile. Neighboring group participation becomes the dominant pathway, leading to the rapid formation of the highly reactive aziridinium ion. nih.gov
Therefore, pH control is a critical factor in directing the reaction pathway of this compound, either favoring direct intermolecular substitution or promoting intramolecular cyclization to the more reactive aziridinium intermediate.
Oxidative and Reductive Transformations
The chemical reactivity of this compound is characterized by its susceptibility to both oxidative and reductive transformations. These reactions primarily target the nitrogen atom and the carbon-chlorine bond, leading to a variety of functionalized products. The specific outcomes of these transformations are highly dependent on the reagents, catalysts, and reaction conditions employed.
Oxidative Transformations
The nitrogen atom in the 2-chloroethylamino moiety is susceptible to oxidation, potentially leading to the formation of N-oxides. However, the reactivity is nuanced and can be influenced by the choice of oxidizing agent and the substitution pattern of the amine.
Research on analogous nitrogen mustards, such as tris(2-chloroethyl)amine, has demonstrated that oxidation with peracetic acid can successfully yield the corresponding N-oxide. This transformation involves the direct oxidation of the tertiary amine nitrogen. dtic.mil
Conversely, studies have shown that the reaction of mono-, bis-, and tris(2-chloroethyl)amines with hydrogen peroxide does not result in the formation of the expected N-oxides. Instead, these reactions tend to proceed via a bimolecular nucleophilic substitution, leading to the formation of a cyclized bisquaternary ammonium salt, such as N,N,N',N'-tetraethylpiperazinium dichloride from 2-(diethylamino)ethyl chloride. dtic.mil This alternative reaction pathway highlights the influence of the oxidizing agent on the transformation's outcome. In polar solvents, this bimolecular nucleophilic substitution appears to be a rapid process that effectively precludes the N-oxidation reaction. dtic.mil
Table 1: Oxidative Transformations of 2-Chloroethylamine Analogues
| Starting Amine | Oxidizing Agent | Product Type | Key Observation |
|---|---|---|---|
| Tris(2-chloroethyl)amine | Peracetic Acid | N-Oxide | Formation of the corresponding N-oxide. dtic.mil |
| Mono-, Bis-, or Tris(2-chloroethyl)amines | Hydrogen Peroxide | Cyclized Bisquaternary Salt | Failed to form N-oxide; proceeds via bimolecular nucleophilic substitution. dtic.mil |
Reductive Transformations
The primary reductive transformation of this compound involves the cleavage of the carbon-chlorine bond, a process known as reductive dehalogenation or hydrodehalogenation. This reaction replaces the chlorine atom with a hydrogen atom.
Catalytic hydrodehalogenation is a well-established method for this transformation. This process typically employs a metal catalyst, most commonly palladium, supported on a high-surface-area material like activated carbon (Pd/C). The reaction is carried out in the presence of a hydrogen source. thieme-connect.de
Molecular hydrogen (H₂) is a common hydrogen source for these reactions. thieme-connect.de Alternatively, transfer hydrogenation can be employed, utilizing other molecules to donate hydrogen. A notable example is the use of sodium formate (B1220265) as a transfer hydrogenation agent in conjunction with a palladium on charcoal catalyst. thieme-connect.de The temperature of the reaction can be a critical factor in controlling the extent of the reduction. thieme-connect.de
While many examples in the literature focus on the hydrodehalogenation of aryl halides, the methodology is also applicable to sp³-hybridized carbon-halogen bonds, such as the one present in this compound. thieme-connect.de
Table 2: General Conditions for Reductive Dehalogenation
| Reaction Type | Catalyst | Hydrogen Source | General Applicability |
|---|---|---|---|
| Catalytic Hydrogenation | Palladium on Charcoal (Pd/C) | Molecular Hydrogen (H₂) | Effective for various organic halides. thieme-connect.de |
Applications of 2 Chloroethylammonium Chloride in Advanced Chemical Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
The utility of 2-chloroethylammonium chloride as a synthetic intermediate is predicated on its ability to introduce a 2-aminoethyl or a vinyl group into a target molecule through various reaction pathways. The chloro group is a good leaving group, susceptible to nucleophilic substitution, while the amino group can be involved in a range of transformations, making it a valuable precursor for elaborate molecular architectures.
This compound and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. One of the most significant applications is in the construction of the piperazine (B1678402) ring, a privileged scaffold in medicinal chemistry. For instance, bis(2-chloroethyl)amine (B1207034) hydrochloride, which can be derived from diethanolamine (B148213), undergoes cyclization reactions with anilines or substituted anilines to form N-arylpiperazines. google.comnih.gov This reaction is often carried out at elevated temperatures, sometimes without a solvent, and is a key step in the synthesis of numerous pharmaceutical agents. google.comnih.gov
The compound also serves as a reactant for producing substituted piperazines. For example, the reaction of piperazine with 2-chloroethylamine (B1212225) hydrochloride via nucleophilic substitution yields 1-(2-chloroethyl)piperazine, another versatile building block. Furthermore, a chemoselective route to other heterocycles, such as thiazolines and thiazines, has been developed utilizing the reaction of α-N-hydroxyimino-β-oxodithioesters with 2-chloroethylamine hydrochloride. chemicalbook.com This process involves a tandem ring cleavage and C-N/C-S bond formation, highlighting the reagent's utility in one-pot synthesis strategies. chemicalbook.com
| Heterocycle Class | Specific Compound Example | Precursor(s) | Reference |
|---|---|---|---|
| Piperazines | 1-(2,3-dichlorophenyl) piperazine | 2,3-dichloroaniline and bis(2-chloroethyl) amine hydrochloride | google.com |
| Piperazines | 1-(2-Chloroethyl)piperazine | Piperazine and 2-chloroethylamine hydrochloride | |
| Thiazolines | Substituted Thiazolines | α-N-hydroxyimino-β-oxodithioesters and 2-chloroethylamine hydrochloride | chemicalbook.com |
The significance of this compound is underscored by its role in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. chemicalbook.comnih.gov A prominent example is its use in the production of taurine (B1682933) (2-aminoethanesulfonic acid), a compound with various physiological functions and pharmaceutical applications. google.comguidechem.com In one synthetic pathway, ethanolamine (B43304) is converted to 2-chloroethylamine hydrochloride, which is then reacted with a sulfite (B76179) source, such as sodium sulfite, to yield taurine after subsequent workup steps. google.comguidechem.com
Moreover, as discussed previously, the synthesis of N-arylpiperazines from 2-chloroethylamine derivatives is a critical step in the production of many drugs. For example, 1-(2,3-dichlorophenyl)piperazine (B491241) is a key intermediate for the atypical antipsychotic drug Aripiprazole. google.com Similarly, the piperazine core of the antidepressant Vilazodone is constructed using bis-(2-chloroethyl)amine. nih.gov
In addition to pharmaceuticals, this compound and related compounds are vital building blocks in the agrochemical industry. A key application is in the synthesis of plant growth regulators. Chlormequat (B1206847) chloride, chemically known as (2-chloroethyl)trimethylammonium chloride, is a widely used plant growth retardant. google.comsigmaaldrich.comnih.gov It acts by inhibiting the biosynthesis of gibberellins, which are hormones that regulate plant growth, leading to sturdier stalks and preventing lodging in cereal crops. sigmaaldrich.com The synthesis of chlormequat chloride is typically achieved through the reaction of trimethylamine (B31210) with 1,2-dichloroethane (B1671644), which directly produces the (2-chloroethyl)trimethylammonium chloride structure. google.comgoogle.com
| Product Name | Class | Synthetic Role of 2-Chloroethylamine Moiety | Reference |
|---|---|---|---|
| Taurine | Pharmaceutical | Serves as the direct precursor which is sulfonated. | google.comguidechem.com |
| Aripiprazole | Pharmaceutical (Antipsychotic) | Used to construct the essential 1-(2,3-dichlorophenyl)piperazine intermediate. | google.com |
| Vilazodone | Pharmaceutical (Antidepressant) | Used to build the core piperazine ring structure. | nih.gov |
| Chlormequat Chloride | Agrochemical (Plant Growth Regulator) | Forms the final product structure upon reaction of its precursors. | google.comsigmaaldrich.com |
Derivatization Reagent in Biomolecular Chemistry Research
The reactivity of this compound makes it a useful tool in biomolecular chemistry, where it is employed as a derivatizing agent to modify biomolecules such as amino acids, peptides, and nucleotides. chemicalbook.com Such modifications are often performed to facilitate analysis, probe structure-function relationships, or introduce specific functionalities.
The 2-chloroethyl group is a well-characterized alkylating moiety for nucleic acids. nih.govescholarship.org Research has shown that compounds containing this group can react with the nucleophilic centers in DNA bases, particularly the nitrogen and oxygen atoms. escholarship.orgnih.gov This reactivity is the basis for the mechanism of action of chloroethylnitrosoureas, a class of anticancer agents. nih.gov
The primary site of alkylation on guanine (B1146940) is the O-6 position, leading to the formation of O⁶-(2-chloroethyl)guanine. nih.govresearchgate.net This initial adduct is unstable and can rearrange or react further, ultimately leading to the formation of cytotoxic interstrand cross-links in DNA. nih.govresearchgate.net Other sites of reaction include the N7 position of guanine and the N3 position of adenine. nih.govnih.gov The formation of these DNA adducts can be studied to understand DNA damage and repair mechanisms. nih.govnih.gov In a research context, the reaction of a 2-chloroethyl-containing compound with DNA or nucleotides serves as a method to introduce specific lesions, allowing for detailed investigation of their biological consequences. nih.gov
| Nucleotide Base | Position of Alkylation | Resulting Adduct | Reference |
|---|---|---|---|
| Guanine | O-6 | O⁶-(2-chloroethyl)guanine | nih.govresearchgate.net |
| Guanine | N-7 | N⁷-(2-diethylaminoethyl)guanine | nih.gov |
| Adenine | N-3 | N³-(2-diethylaminoethyl)adenine | nih.gov |
Chemical Modification of Polysaccharides (e.g., Chitosan (B1678972), Alginate, Starch)
This compound serves as a key reagent for the functionalization of natural polysaccharides, imparting new physicochemical properties and expanding their applications. The primary mechanism involves the alkylation of hydroxyl or amino groups on the polysaccharide backbone, introducing an aminoethyl group (-CH₂CH₂NH₂). This modification enhances the cationic nature of the polymers (at appropriate pH values), improves their solubility, and introduces a reactive primary amine for further derivatization.
Chitosan: Chitosan, a biopolymer derived from chitin, possesses primary amine and hydroxyl groups that are amenable to chemical modification. nih.govnih.gov The reaction of chitosan with this compound introduces aminoethyl groups onto the polymer chain. This modification can enhance the biological activity of chitosan. cetjournal.itmdpi.comresearchgate.net The introduced amino groups increase the cationic charge density of the polymer in acidic to neutral solutions, which can improve its mucoadhesive and antimicrobial properties.
Alginate: Alginate is a polysaccharide rich in carboxyl and hydroxyl groups. Through a process of aminoethylation using this compound, aminoethyl alginate derivatives can be synthesized. This modification introduces primary amine functionalities onto the alginate backbone, altering its charge characteristics and interaction with other molecules.
Starch: Starch can be chemically modified with this compound to produce aminoethyl starch (AE-St) derivatives. In a specific example, hydroxypropyl starch (HPS) was reacted with 2-chloroethylamine hydrochloride (CEH) to synthesize aminoethyl hydroxypropyl starch (AEHPS). nih.gov This derivative was then used as an intermediate in an enzyme-catalyzed reaction to create a novel copolymer with potential applications in the cosmetic and biomedical fields. nih.gov The introduction of aminoethyl groups imparts cationic properties to the starch, making it useful in various industries.
Table 1: Modification of Polysaccharides with this compound
| Polysaccharide | Resulting Derivative | Key Findings/Applications |
| Chitosan | Aminoethyl Chitosan | Enhances biological activity and increases cationic charge density. cetjournal.itmdpi.comresearchgate.net |
| Alginate | Aminoethyl Alginate | Introduces primary amine groups, altering polymer charge and functionality. |
| Starch | Aminoethyl Starch (AE-St), Aminoethyl Hydroxypropyl Starch (AEHPS) | AEHPS serves as an intermediate for synthesizing advanced copolymers for cosmetic and biomedical use. nih.gov |
Synthesis of Specialty Ligands and Metal Chelates
This compound is a valuable precursor in the synthesis of specialized ligands for coordination chemistry, particularly Schiff bases, which are subsequently used to form metal complexes.
Schiff bases are compounds containing an imine or azomethine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.egscispace.comnih.gov this compound serves as a source for the 2-chloroethylamine reactant. This amine can be condensed with a wide variety of carbonyl compounds to create a diverse library of Schiff base ligands. nanobioletters.com These ligands are of significant interest in coordination chemistry as the imine nitrogen and other potential donor atoms within their structure can effectively chelate metal ions. ekb.egnanobioletters.com The resulting metal complexes have applications in areas ranging from materials science to biological systems. nih.gov
The Schiff base ligands synthesized from this compound precursors can be used to form stable complexes with various transition metals. nanobioletters.comsapub.orgmdpi.com While specific catalytic applications using ligands derived directly from this compound are a niche area of research, the general principle is well-established. The electronic and steric properties of the metal's coordination sphere, which dictate the catalytic activity and selectivity, can be fine-tuned by carefully selecting the aldehyde or ketone used in the Schiff base synthesis. These complexes are investigated for their potential in various catalytic transformations. The ability of Schiff base ligands to stabilize different oxidation states of metal ions makes them versatile candidates for developing new catalysts.
Table 2: Synthesis of Ligands from this compound
| Ligand Type | Synthesis Precursor | Potential Applications |
| Schiff Base Ligands | 2-Chloroethylamine (from this compound) + Aldehydes/Ketones | Formation of transition metal complexes for catalysis and biological studies. ekb.egnih.govnanobioletters.com |
| Chelating Ligands | Derivatives of 2-chloroethylamine | Coordination with transition metals for use in various chemical syntheses. sapub.orgmdpi.com |
Contributions to Polymer Science and Materials Chemistry
The utility of this compound extends into the broader fields of polymer and materials science, primarily through its role in creating and modifying cationic polymers.
This compound is a key reagent for imparting cationic characteristics to polymers. As detailed in section 4.2.3, its reaction with polysaccharides like starch and chitosan introduces aminoethyl groups, which are protonated in neutral or acidic conditions, rendering the polymer polycationic. Cationic polymers are a significant class of materials used for various applications, including gene delivery, flocculants in water treatment, and as components in antimicrobial coatings. nih.govuni-mainz.deencyclopedia.pub
The pendant amino groups introduced by this modification are also highly reactive, allowing for further derivatization, cross-linking, or grafting, making them versatile platforms for creating advanced functional materials. uni-mainz.de
The primary role of this compound in polymer chemistry is as a modifying agent rather than a direct polymerization initiator. Polymerization initiators are substances that can produce reactive species (radicals or ions) to begin a chain-growth polymerization reaction. nii.ac.jpdtic.mil Typical initiators include compounds that readily decompose under heat or light, such as azo compounds or peroxides. mdpi.com
There is limited evidence in the reviewed literature to suggest that this compound is used as a conventional initiator. Its chemical stability makes it unsuitable for generating the initial reactive species required for most polymerization processes. However, it could theoretically be part of a multi-component initiating system, for example, in combination with a strong Lewis acid to generate a carbocation, but its application in this capacity is not well-documented. nii.ac.jp Its more established and significant contribution remains in the post-polymerization modification of polymers or the synthesis of functional monomers.
Table 3: Role of this compound in Polymer Science
| Application Area | Mechanism/Role | Resulting Polymer Type |
| Cationic Polymer Modification | Alkylation of existing polymers (e.g., polysaccharides) to introduce aminoethyl groups. | Cationic polysaccharides (e.g., Aminoethyl starch, Aminoethyl chitosan). |
| Functional Monomer Synthesis | Used as a reactant to synthesize monomers containing a primary amine functionality. | Cationic polymers (after polymerization of the functional monomer). |
| Polymerization Initiation | Not a well-documented application; its primary role is as a modifying agent. nii.ac.jpdtic.mil | Not applicable. |
Advanced Analytical and Spectroscopic Characterization of 2 Chloroethylammonium Chloride and Its Research Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds. weebly.com For 2-Chloroethylammonium chloride, ¹H and ¹³C NMR spectroscopy provide direct insight into the electronic environment of each nucleus, confirming the molecular backbone.
In a typical ¹H NMR spectrum, the protons of the two methylene (B1212753) groups (–CH₂–) are expected to appear as distinct triplets due to spin-spin coupling with each other. The methylene group attached to the electronegative chlorine atom (Cl–CH₂–) would resonate at a lower field (higher ppm value) compared to the methylene group adjacent to the ammonium (B1175870) group (–CH₂–NH₃⁺). Similarly, the ¹³C NMR spectrum would show two distinct signals corresponding to the two carbon atoms in different chemical environments. pressbooks.publibretexts.org
| Nucleus | Assignment | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Cl–CH₂– | ~3.9 | Triplet, deshielded by the adjacent chlorine atom. chemicalbook.com |
| ¹H | –CH₂–NH₃⁺ | ~3.4 | Triplet, deshielded by the adjacent ammonium group. chemicalbook.com |
| ¹³C | Cl–CH₂– | ~40-45 | Deshielded due to the electronegativity of chlorine. libretexts.org |
| ¹³C | –CH₂–NH₃⁺ | ~37-45 | Influenced by the adjacent nitrogen atom. libretexts.org |
Multi-Dimensional NMR Techniques
While 1D NMR provides fundamental information, multi-dimensional NMR techniques are indispensable for complex molecules and for unambiguously assigning signals. weebly.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would display a cross-peak connecting the signals of the Cl–CH₂– protons and the –CH₂–NH₃⁺ protons, definitively confirming their connectivity within the ethyl chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear experiment that correlates the chemical shifts of protons with the directly attached carbon atoms. sdsu.edu An HSQC spectrum of this compound would show two cross-peaks: one linking the Cl–CH₂– proton signal to its corresponding carbon signal, and another linking the –CH₂–NH₃⁺ proton signal to its carbon. This allows for the unequivocal assignment of the ¹³C signals. youtube.com
Variable Temperature NMR for Conformational Analysis
Molecules that are not sterically rigid can exist as a mixture of different conformers that interconvert rapidly at room temperature. scielo.br Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. nih.govnih.gov By lowering the temperature, the rate of interconversion between conformers can be slowed down, sometimes to the point where distinct signals for each conformer can be observed in the NMR spectrum. scielo.brresearchgate.net
For this compound, rotation around the C-C single bond can lead to different staggered conformations (e.g., gauche and anti). At room temperature, these conformers likely interconvert too quickly to be distinguished on the NMR timescale, resulting in an averaged spectrum. A VT-NMR study could potentially resolve these conformers at low temperatures. By analyzing the changes in the spectrum as a function of temperature, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) differences between the conformers can be determined, providing valuable insight into their relative stabilities. rsc.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Lattice Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the presence of specific functional groups and can also probe intermolecular interactions, such as hydrogen bonding, within a crystal lattice. researchgate.netlibretexts.org
Interpretation of Characteristic Vibrational Modes
The vibrational spectrum of this compound is characterized by the motions of its specific functional groups. Each type of bond and group vibrates at a characteristic frequency, acting as a molecular fingerprint.
N-H Stretching: The ammonium group (–NH₃⁺) gives rise to strong, often broad, absorption bands in the FT-IR spectrum, typically in the range of 3300-3000 cm⁻¹. These vibrations are sensitive to hydrogen bonding.
C-H Stretching: The methylene (–CH₂–) groups exhibit symmetric and asymmetric stretching vibrations, which are typically observed in the 3000-2850 cm⁻¹ region.
N-H Bending: The bending vibrations (scissoring and rocking) of the ammonium group appear in the 1600-1500 cm⁻¹ region.
CH₂ Bending: The scissoring, wagging, and twisting modes of the methylene groups are found in the 1470-1250 cm⁻¹ range.
C-N and C-C Stretching: These skeletal vibrations occur in the fingerprint region of the spectrum, generally between 1200 and 800 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration is a key feature, typically appearing as a strong band in the 800-600 cm⁻¹ region.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | –NH₃⁺ | 3300 - 3000 | Strong, Broad (IR) |
| C-H Stretch | –CH₂– | 3000 - 2850 | Medium-Strong |
| N-H Bend | –NH₃⁺ | 1600 - 1500 | Medium-Strong (IR) |
| CH₂ Scissoring | –CH₂– | ~1470 | Medium |
| C-N Stretch | Alkyl-Ammonium | 1200 - 1000 | Medium |
| C-Cl Stretch | Alkyl-Chloride | 800 - 600 | Strong (IR), Strong (Raman) |
Temperature-Dependent Spectroscopic Studies
Recording FT-IR or Raman spectra at different temperatures can reveal information about phase transitions and changes in intermolecular forces within the crystal. bohrium.com For ionic compounds like this compound, the hydrogen bonding between the ammonium (N-H) groups and the chloride anion is a dominant intermolecular force. acs.org As the temperature is lowered, these hydrogen bonds may become stronger and more ordered, leading to a sharpening of the N-H stretching bands and a shift in their frequencies. mdpi.com Such studies can help elucidate the dynamics of the crystal lattice and the nature of the hydrogen-bonding network. researchgate.net
X-ray Diffraction for Crystal Structure Determination
While spectroscopy provides valuable information about connectivity and functional groups, single-crystal X-ray diffraction (XRD) offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uci.edu This technique maps the electron density within a crystal, allowing for the determination of bond lengths, bond angles, and the details of crystal packing and intermolecular interactions like hydrogen bonds. acs.org
Although the specific crystal structure of this compound is not detailed in the searched literature, analysis of closely related research products provides excellent insight into the structural features that can be expected. For example, the crystal structures of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride researchgate.net and N-(2-chloroethyl)-N,N-diethylammonium chloride researchgate.net have been determined.
These studies reveal key features:
The ammonium nitrogen atom adopts a tetrahedral geometry. researchgate.net
The crystal packing is dominated by an extensive network of hydrogen bonds. Specifically, the ammonium protons (N-H) act as hydrogen bond donors, while the chloride anions (Cl⁻) act as acceptors, forming strong N–H···Cl interactions that link the cations and anions into a stable three-dimensional lattice. researchgate.net
The crystallographic data for a derivative, N-(2-chloroethyl)-N,N-diethylammonium chloride, illustrates the precision of this technique. researchgate.net
| Parameter | Value for N-(2-chloroethyl)-N,N-diethylammonium chloride researchgate.net |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9579(4) |
| b (Å) | 8.1852(5) |
| c (Å) | 8.7912(5) |
| α (°) | 66.606(2) |
| β (°) | 86.105(3) |
| γ (°) | 89.834(2) |
| Volume (ų) | 458.30(5) |
| Temperature (K) | 200 |
Single-Crystal X-ray Diffraction for Molecular Geometry and Supramolecular Interactions
In studies of perovskite compounds incorporating the 2-chloroethylammonium (CEA+) cation, such as (CEA)₂PbCl₄, diffraction data shows a distinct packing arrangement where the organic chains orient perpendicularly to the inorganic perovskite layers. nih.gov A key supramolecular interaction identified in this structure involves halogen bonding. The geometrical parameters, including Cl···Cl distances of 3.29 Å between the chlorine atoms of the organic cations and C–Cl···Cl angles of 165°, are indicative of these interactions. nih.gov While these halogen bonds are present, they are considered too weak to overcome the thermal dynamics of the –CH₂–Cl groups at room temperature, which remain disordered. nih.gov
In the crystal structure of a related molecular salt, (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride, the cation and anion are connected through pairs of N—H⋯Cl hydrogen bonds. researchgate.netnih.gov These interactions generate a four-centred inversion dimer featuring an R₄²(8) ring motif, which is a common pattern in supramolecular chemistry. researchgate.netnih.gov The N-H distances in these hydrogen bonds are approximately 0.89 Å, and the H···Cl distances are around 2.27 Å, with an N—H⋯Cl angle of about 165°, indicating a strong hydrogen bond. The nitrogen atom in the ammonium group is protonated and exhibits sp³-hybridization with a tetrahedral geometry. researchgate.netnih.gov
These studies underscore how non-covalent interactions, particularly hydrogen and halogen bonds, govern the crystal engineering of materials containing the 2-chloroethylammonium cation, influencing their structural arrangement and, consequently, their physical properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₅ClNS⁺·Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.5717 (10) |
| b (Å) | 11.8058 (17) |
| c (Å) | 16.201 (2) |
| β (°) | 97.374 (3) |
| Volume (ų) | 1246.5 (3) |
| Z | 4 |
Powder X-ray Diffraction for Phase Identification and Transitions
Powder X-ray diffraction (PXRD) is an essential analytical tool for identifying crystalline phases and studying structural phase transitions as a function of temperature or pressure. latech.eduxray.cz For materials containing this compound, PXRD is instrumental in characterizing the different polymorphs and understanding the structural changes that occur during phase transitions.
In the hybrid organic-inorganic perovskite (CEA)₂PbCl₄, which incorporates the 2-chloroethylammonium (CEA⁺) cation, PXRD studies have identified two distinct structural phase transitions. nih.gov At high temperatures, the compound exists in a disordered phase with I4/mmm symmetry. Upon cooling, it undergoes a phase transition at 332 K to a partially ordered intermediate phase with Pbnm symmetry. A second transition occurs at 203 K, leading to a completely ordered low-temperature phase. nih.gov
These transitions are driven by changes in the ordering of the CEA⁺ cations within the crystal lattice. The high-temperature phase is characterized by significant thermal motion and disorder of the organic component. As the temperature is lowered, the cations adopt more ordered arrangements, resulting in changes to the crystal symmetry that are clearly detectable by PXRD as shifts in peak positions and the appearance or disappearance of certain Bragg reflections. nih.gov
The ability of PXRD to track these changes provides fundamental information linking the macroscopic properties of the material to its microscopic crystal structure, which is crucial for the development of materials with tunable properties. mdpi.com
| Transition Temperature (K) | High-Temperature Phase (Symmetry) | Low-Temperature Phase (Symmetry) | Nature of Transition |
|---|---|---|---|
| 332 K | Disordered (I4/mmm) | Partially Ordered (Pbnm) | Order-Disorder |
| 203 K | Partially Ordered (Pbnm) | Completely Ordered | Order-Disorder |
Mass Spectrometry for Reaction Pathway Analysis and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for molecular weight determination and structural elucidation. In the study of this compound and its research products, MS is primarily applied to confirm the identity of synthesized compounds and to analyze reaction pathways by identifying intermediates and final products.
While specific studies detailing the reaction pathway analysis of this compound itself are not prevalent in the provided literature, the fragmentation patterns of related organochlorine and sulfur-containing compounds have been investigated. For instance, in the electron ionization (EI) mass spectrum of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane, characteristic fragment ions are observed, such as one at m/z 63 corresponding to [C₂H₄Cl]⁺. dtic.mil This fragment arises from the cleavage of the chloroethyl group, a structural component shared with this compound.
The analysis of such fragmentation pathways helps researchers to rationalize the structures of new compounds. By selecting a specific parent ion and subjecting it to collision-induced dissociation (CID), a tandem mass spectrometry (MS/MS) experiment can be performed. dtic.mil The resulting daughter ions provide further structural information, confirming the connectivity of atoms within the molecule. For the 2-chloroethylammonium cation itself, potential fragmentation pathways could include the loss of a neutral HCl molecule or cleavage to produce the [C₂H₄Cl]⁺ ion. These techniques are crucial for verifying the outcomes of synthetic reactions and for understanding the degradation or transformation pathways of these compounds.
Thermal Analysis Techniques (TGA, DSC) for Phase Transition Mechanisms
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental for investigating the thermal stability and phase transition behavior of materials. rsc.org TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample compared to a reference, allowing for the detection of phase transitions. researchgate.netmdpi.com
For compounds containing the 2-chloroethylammonium cation, DSC is particularly useful for identifying and characterizing the mechanisms of structural phase transitions. In the case of (CEA)₂PbCl₄, DSC measurements confirm the presence of phase transitions around 332 K and 203 K, which correspond to the structural changes observed in PXRD studies. nih.gov These transitions appear as endothermic or exothermic peaks on the DSC thermogram, and the enthalpy change (ΔH) associated with each transition can be calculated from the peak area, providing insight into the energetics of the transition.
Similarly, in bis(2‐chloroethyl)amine hydrochloride, a sharp thermal anomaly is observed in DSC measurements at 320 K, corresponding to a structural phase transition. nih.gov This transition is linked to a change in the motional state of the (2‐chloroethyl)ammonium cation, from a frozen, ordered state at low temperatures to a dynamic, disordered state at higher temperatures. nih.gov TGA can complement these findings by showing the temperature at which the compound begins to decompose, thus defining its thermal stability range.
| Compound | Transition Temperature (K) | Technique | Reference |
|---|---|---|---|
| (CEA)₂PbCl₄ | 332 | DSC | nih.gov |
| (CEA)₂PbCl₄ | 203 | DSC | nih.gov |
| bis(2‐chloroethyl)amine hydrochloride | 320 | DSC | nih.gov |
Dielectric Spectroscopy for Electronic Properties and Structural Transitions
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a sensitive probe of molecular motion and is particularly effective for studying structural phase transitions that involve changes in the dynamics of polar moieties, such as the 2-chloroethylammonium cation.
Research on compounds containing this cation has revealed significant changes in the dielectric constant that are correlated with structural phase transitions. For example, the organic salt bis(2‐chloroethyl)amine hydrochloride exhibits a sharp, switchable dielectric constant at 320 K. nih.gov This switching behavior is directly caused by the structural phase transition, which alters the dynamic state of the (2‐chloroethyl)ammonium cation. Below the transition temperature, the cations are in a relatively static or "frozen" state, leading to a low dielectric constant. Above the transition temperature, the cations become dynamically disordered, undergoing rotational motion, which results in a sharp increase in the dielectric constant. nih.gov
This phenomenon is also observed in hybrid perovskites like (CEA)₂PbCl₄, where phase transitions are accompanied by distinct dielectric anomalies. nih.gov The ability to switch between low and high dielectric states near room temperature makes these materials interesting for potential applications in sensors, actuators, and molecular-based electronic devices. nih.govrsc.org The study of these properties provides a direct link between the structural dynamics at the molecular level and the macroscopic electronic response of the material.
UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic and Optical Properties
Ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are key techniques for characterizing the electronic and optical properties of materials. UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light, while PL spectroscopy probes the emission of light from a material after it has absorbed photons.
In the study of research products derived from this compound, particularly hybrid organic-inorganic perovskites, these techniques are essential for evaluating their potential in optoelectronic applications. The series of compounds (CEA)₂PbX₄ (where X = Cl, Br, I) all exhibit photoluminescence. nih.gov
Specifically, (CEA)₂PbCl₄ emits a yellow-green light. nih.gov The bromide analogue, (CEA)₂PbBr₄, emits yellow light with a very high photoluminescence quantum efficiency (PLQE) of 48%, while the iodide version, (CEA)₂PbI₄, emits orange light. nih.gov The different emission colors are a direct result of "halide tuning," where changing the halide anion (Cl, Br, I) in the perovskite structure alters the electronic band gap and thus the energy (and color) of the emitted light. nih.gov
These spectroscopic analyses are critical for understanding how modifications to the crystal structure, driven by the interplay between the 2-chloroethylammonium cation and the inorganic framework, directly influence the material's optoelectronic properties.
| Compound | Photoluminescence Emission Color |
|---|---|
| (CEA)₂PbCl₄ | Yellow-Green |
| (CEA)₂PbBr₄ | Yellow |
| (CEA)₂PbI₄ | Orange |
Theoretical and Computational Investigations of 2 Chloroethylammonium Chloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties and energetic landscape of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other fundamental electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is often used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule is more reactive.
DFT calculations have been systematically used to study the correlated electronic structure in various materials. aps.org For a molecule like 2-chloroethylammonium chloride, DFT would be used to calculate the electron density and from that, derive its electronic properties. While specific DFT studies detailing the electronic structure and band gap of this compound are not prominent in the surveyed literature, this methodology remains a standard approach for such investigations. For instance, DFT has been applied to explore the structural and electronic properties of related halide-containing compounds, demonstrating its utility in this area.
Computational methods can accurately predict spectroscopic parameters, such as vibrational frequencies, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculations are typically performed using methods like DFT, often with the B3LYP functional and a suitable basis set (e.g., 6–311++G(d,p)). nih.gov The computed frequencies are often scaled by a correction factor to compensate for anharmonicity and approximations in the computational method, improving agreement with experimental data. nih.govdtic.mil
For molecules related to this compound, such as tertiary amines, computational studies have analyzed how chemical substitutions affect the vibrational spectrum. For example, substituting a hydrogen atom with a chlorine atom introduces significant changes: C-H stretching frequencies around 3300 cm⁻¹ are replaced by C-Cl stretching frequencies around 620 cm⁻¹. dtic.mil Similarly, CH rocking modes can shift to H-C-H scissor modes at different frequencies. dtic.mil These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to molecular motions.
Below is a table of representative predicted vibrational frequencies for tris(2-chloroethyl)amine, a structurally related compound, illustrating the type of data obtained from such calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity |
| C-Cl Stretch | 620 | High |
| C-N Stretch | 1050 | Medium |
| H-C-H Scissor | 1300 | Medium |
| C-H Stretch | 3300 | Low-Medium |
| This data is illustrative and based on findings for the related compound tris(2-chloroethyl)amine. dtic.mil |
Computational chemistry is instrumental in modeling chemical reactivity and elucidating reaction mechanisms. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different pathways. This information helps to predict the most likely reaction products and understand the factors controlling the reaction rate.
For example, computational studies have been used to investigate the reaction mechanism for the formation of related 1-chloro-(2-alkylamino)ethanes from β-amino alcohols and thionyl chloride. researchgate.net These studies revealed that the mechanism involves the initial formation of a quaternary nitrogen species, a step with a relatively low energy barrier that occurs readily. researchgate.net Such modeling can also explain why different products might form under slightly different conditions, such as the presence or absence of a base. researchgate.net By mapping the energy profile of each step, from reactants through transition states to products, a detailed understanding of the reaction dynamics can be achieved. While specific pathway modeling for this compound was not found, these established methods could be applied to study its synthesis, decomposition, or other chemical transformations.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that reveals information about conformational changes, molecular motion, and intermolecular interactions over time.
MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. A typical simulation involves placing the molecule in a simulation box, often with solvent molecules like water, and applying a force field (e.g., CHARMM36) that describes the potential energy of the system. mdpi.com The system is then minimized to remove steric clashes and gradually heated and equilibrated to the desired temperature and pressure. mdpi.com
The charged nature of this compound suggests that strong intermolecular interactions govern its properties in the solid state and in polar solvents. The primary interaction is expected to be hydrogen bonding. The ammonium (B1175870) group (-[NH3]+) is a strong hydrogen bond donor, forming robust interactions with the chloride anion (Cl⁻) or the oxygen atoms of water molecules in an aqueous solution.
MD simulations can quantify these interactions. A key analytical tool is the radial distribution function (RDF), which describes the probability of finding one atom at a certain distance from another. matlantis.com By calculating the RDF between the ammonium hydrogens and the chloride ion, for example, the average distance and strength of the N-H···Cl hydrogen bonds can be determined.
Structure-Reactivity Relationship Studies
Theoretical and computational investigations into this compound and related β-haloalkylamines have provided significant insights into the relationship between their molecular structure and chemical reactivity. A central feature of these compounds is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is a key intermediate in their alkylating reactions.
The reactivity of this compound is largely governed by the participation of the neighboring amino group in the displacement of the chlorine atom. This process, known as intramolecular nucleophilic substitution, leads to the formation of the three-membered aziridinium ring. Computational studies on analogous nitrogen mustards have elucidated the thermodynamics and kinetics of this cyclization. For instance, in aliphatic mustards, the formation of the aziridinium ion is a preferred and crucial step for their bioactivity. The stability and reactivity of this intermediate are influenced by the substituents on the nitrogen atom.
The following table summarizes key structural features and their influence on the reactivity of this compound and related compounds, based on theoretical and experimental findings.
| Structural Feature | Influence on Reactivity | Computational Insights |
| β-Chloroethyl Group | Enables the formation of the reactive aziridinium ion through intramolecular cyclization. | DFT and other high-level calculations can model the transition state and activation energy for the cyclization reaction. |
| Ammonium Group | The protonated amine influences the electronic properties and can affect the rate of aziridinium ion formation. | Computational models can predict the pKa and the degree of protonation under different conditions, which is crucial for reactivity. |
| Substituents on Nitrogen | The nature of substituents (e.g., alkyl, aryl) can significantly alter the stability and reactivity of the aziridinium intermediate. Aromatic substituents can delocalize the nitrogen lone pair, making cyclization more difficult. | Molecular modeling can predict how different substituents will affect the electronic distribution and steric hindrance around the nitrogen atom. |
| Conformational Isomers | The spatial arrangement of the chloro and amino groups affects the propensity for cyclization. Certain conformers are more pre-disposed to react. | Quantum chemical calculations can determine the relative energies of different conformers and identify the most stable and reactive forms. |
These structure-reactivity relationships are fundamental in understanding the chemical behavior of this compound and are crucial for the design of new derivatives with tailored properties.
Predictive Modeling for Novel Derivative Design
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, offers a powerful computational approach for the rational design of novel derivatives of this compound. While specific QSAR models for this exact compound are not extensively documented in publicly available literature, the principles of these methods are widely applied to similar chemical classes, such as nitrogen mustards and other alkylating agents.
The primary goal of predictive modeling in this context is to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. For derivatives of this compound, this would involve correlating molecular descriptors with properties such as the rate of aziridinium ion formation, alkylating efficiency, or a specific biological endpoint.
The development of a predictive QSAR model for novel derivatives would typically involve the following steps:
Data Set Generation: A series of derivatives of this compound would be synthesized or computationally designed.
Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using computational software. These can include electronic, steric, hydrophobic, and topological parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to create a model that links the descriptors to the observed activity.
Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.
The following table illustrates the types of molecular descriptors that could be employed in a predictive model for designing novel this compound derivatives and their potential impact on reactivity.
| Descriptor Type | Examples | Potential Impact on Derivative Design |
| Electronic Descriptors | Partial atomic charges, dipole moment, HOMO/LUMO energies | Can predict the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon-chlorine bond, influencing the rate of cyclization. |
| Steric Descriptors | Molecular volume, surface area, specific shape indices (e.g., Kier's shape indices) | Can model how the size and shape of substituents on the nitrogen atom affect the approach to the reactive center and the stability of the aziridinium ion. |
| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Important for predicting the ability of a derivative to cross biological membranes, which can be crucial for biological activity. |
| Topological Descriptors | Molecular connectivity indices, Wiener index | Provide information about the branching and overall topology of the molecule, which can be correlated with its reactivity and interaction with biological targets. |
By leveraging such predictive models, researchers can virtually screen a large number of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing. This in-silico approach can significantly accelerate the discovery and optimization of new compounds with desired chemical and biological properties, while also providing deeper insights into the mechanisms governing their structure-reactivity relationships.
Advanced Research on Hybrid Materials Incorporating 2 Chloroethylammonium Cations
Two-Dimensional Organic-Inorganic Halide Perovskites
Recent advancements in materials science have highlighted the potential of layered hybrid organic-inorganic lead halides for optoelectronic applications. mdpi.com A significant area of this research involves the use of halogenated amines, such as the 2-chloroethylammonium (CEA+) cation, which can lead to materials with reduced band gaps or polar order. mdpi.com The general chemical formula for the compounds discussed in this section is (CEA)₂PbX₄, where X can be chloride (Cl), bromide (Br), or iodide (I). mdpi.com
A series of two-dimensional (2D) organic-inorganic halide perovskites with the formula (CEA)₂PbX₄ (where X = Cl, Br, I) have been successfully synthesized. mdpi.com The synthesis of (CEA)₂PbBr₄ results in pale yellow, plate-like crystals. sigmaaldrich.com While the known (CEA)₂PbI₄ and the novel (CEA)₂PbBr₄ were synthesized with this method, the procedure was unsuccessful for (CEA)₂PbCl₄ due to the low solubility of lead(II) chloride. sigmaaldrich.com
The crystal structures of these materials consist of layers of corner-sharing PbX₆ octahedra, with the 2-chloroethylammonium cations arranged in bilayers between these inorganic perovskite sheets. mdpi.com The structural arrangement is heavily influenced by weak noncovalent forces, particularly hydrogen bonds between the ammonium (B1175870) groups and halide ions, as well as halogen-halogen interactions. mdpi.com
At room temperature, X-ray diffraction studies reveal that (CEA)₂PbBr₄ and (CEA)₂PbI₄ are isomorphic, both crystallizing with an orthorhombic symmetry in the Pbnm space group. mdpi.comsigmaaldrich.com In these two compounds, the CEA⁺ cations are ordered and oriented parallel to the perovskite layers. mdpi.comsigmaaldrich.com The interlayer distances are similar, measuring 10.09 Å for the bromide analogue and 10.40 Å for the iodide analogue. sigmaaldrich.com
In contrast, (CEA)₂PbCl₄ exhibits a distinct packing structure. mdpi.com The organic CEA⁺ chains are oriented perpendicularly to the perovskite layers, which increases the interlayer distance significantly to 12.6 Å. mdpi.comsigmaaldrich.com This perpendicular orientation reduces the stability of the crystal structure. sigmaaldrich.com
The layered perovskites incorporating 2-chloroethylammonium cations undergo thermally driven structural phase transitions, primarily due to the ordering and disordering of the organic cations. researchgate.net These transitions involve changes in crystal symmetry and are a key feature of this class of materials. mdpi.com
(CEA)₂PbBr₄ and (CEA)₂PbI₄ each undergo a single structural phase transition. mdpi.comnih.gov Upon heating, they transition from their ordered room-temperature Pbnm phase to a disordered Pmnm phase at approximately 315 K and 360 K, respectively. mdpi.comnih.gov This transition is associated with the breaking of intermolecular N–H···Br and N–H···I hydrogen bonds. mdpi.com
The chloride analogue, (CEA)₂PbCl₄, displays a more complex sequence of phase transitions due to its less stable crystal structure. sigmaaldrich.com It undergoes two distinct phase transitions, resulting in three polymorphic phases: mdpi.comnih.gov
At high temperatures, it exists in a disordered phase with tetrahedral symmetry, characterized by the I4/mmm space group. mdpi.comsigmaaldrich.com In this phase, both the inorganic and organic substructures are highly disordered. sigmaaldrich.com
Upon cooling, it transitions at 332 K to a partially ordered intermediate phase with Pbnm symmetry. mdpi.comnih.gov
A second transition occurs at 203 K, leading to a completely ordered low-temperature phase, though its specific space group has not been identified. mdpi.comnih.gov
The driving force for these phase transitions is the thermally activated conformational changes of the 2-chloroethylammonium cations and the resulting distortions of the lead-halide network. researchgate.net
| Compound | High-Temp Phase (Space Group) | Transition Temp. 1 (K) | Intermediate Phase (Space Group) | Transition Temp. 2 (K) | Low-Temp Phase (Space Group) |
|---|---|---|---|---|---|
| (CEA)₂PbCl₄ | Disordered (I4/mmm) | 332 K | Partially Ordered (Pbnm) | 203 K | Completely Ordered (Unknown) |
| (CEA)₂PbBr₄ | Disordered (Pmnm) | ~315 K | Ordered (Pbnm) | N/A | N/A |
| (CEA)₂PbI₄ | Disordered (Pmnm) | ~360 K | Ordered (Pbnm) | N/A | N/A |
The (CEA)₂PbX₄ family of perovskites exhibits notable photoluminescent (PL) properties, with emission colors that are dependent on the halide component. mdpi.com Under 360 nm excitation, the observed emission colors are yellow-green for (CEA)₂PbCl₄, yellow for (CEA)₂PbBr₄, and orange for (CEA)₂PbI₄. mdpi.comsigmaaldrich.com
The bromide version, (CEA)₂PbBr₄, is particularly noteworthy for its very high photoluminescence quantum efficiency (PLQY), which was measured to be 48% at 80 K. mdpi.com This high efficiency suggests potential for use in light-emitting applications. mdpi.com The optical properties, including the band gap and photoluminescence, are directly affected by changes in the crystal structure and lattice dynamics that result from halide substitution. mdpi.comsigmaaldrich.com Lead iodide perovskites containing 2-chloroethylammonium cations have been shown to have strongly reduced band gaps. mdpi.com
| Compound | Photoluminescence (PL) Emission Color | Photoluminescence Quantum Efficiency (PLQY) |
|---|---|---|
| (CEA)₂PbCl₄ | Yellow-Green | Not Recorded |
| (CEA)₂PbBr₄ | Yellow | 48% (at 80 K) |
| (CEA)₂PbI₄ | Orange | Not Recorded |
The practice of halide engineering—systematically substituting chloride, bromide, and iodide into the perovskite lattice—is a powerful tool for tuning the material's properties. mdpi.com In the (CEA)₂PbX₄ system, changing the halide ion (X) strongly modulates the strength of hydrogen and halogen bonding at the organic-inorganic interface. mdpi.comsigmaaldrich.com
This tuning directly impacts the structural arrangement of the building units and their molecular dynamics. mdpi.com As observed, substituting Cl for Br or I alters the orientation of the CEA⁺ cation from perpendicular to parallel, changes the interlayer spacing, and modifies the phase transition behavior from a two-transition system to a single-transition system. mdpi.com Consequently, these structural alterations, driven by the choice of halide, have a profound effect on the optoelectronic properties, including the photoluminescent emission color and quantum efficiency. mdpi.com
Polymer Composites and Functionalized Polymeric Materials
The incorporation of cationic species into polymer matrices is a widely studied method for creating functionalized materials for various applications. However, based on a review of available research, there is limited specific information regarding the use of 2-Chloroethylammonium chloride for the cationic modification of polymer matrices. General studies on cationic polymers often involve other modifying agents to introduce positive charges onto a polymer backbone. uni-mainz.de
Role in Enhancing Polymer Properties (e.g., Gas Barrier)
There is no available research data or scientific articles that describe the role of this compound in enhancing the properties of polymers, such as improving gas barrier characteristics. The current body of literature on polymer science and material enhancement does not include this compound as a modifier for such applications. Research on improving polymer gas barrier properties generally investigates the use of nanomaterials, polymer blending, and surface coatings with other chemical agents.
Future Research Directions and Challenges in 2 Chloroethylammonium Chloride Chemistry
Exploration of Unexplored Reaction Pathways and Catalytic Applications
While 2-Chloroethylammonium chloride is a known precursor in various syntheses, its full reactive potential is yet to be charted. A significant area for future exploration is its application in novel heterocyclic synthesis. For instance, recent research has demonstrated a chemodivergent route to creating thiazolines and thiazines from α-N-hydroxyimino-β-oxodithioesters using 2-chloroethylamine (B1212225) hydrochloride, a process that proceeds without metal catalysts and under mild conditions. chemicalbook.com This opens the door to investigating its role in constructing other complex molecular scaffolds, particularly through multi-component reactions where its bifunctional nature (amine and alkyl chloride) can be exploited to generate molecular diversity in a single step.
The catalytic potential of this compound and its derivatives is another promising frontier. Ammonium (B1175870) salts are known to function as effective catalysts in various organic transformations. mdpi.comnih.gov Future work could focus on designing chiral variants of this compound to be used as organocatalysts in asymmetric synthesis, a critical area for the pharmaceutical industry. The interaction between quaternary ammonium ions and reagents is key to designing new catalysts, and understanding these interactions could lead to highly selective transformations. unina.it Research into supporting these ammonium salts on solid matrices, like silica, could also lead to the development of robust, recyclable heterogeneous catalysts, enhancing their industrial and environmental viability. mdpi.com
Development of Novel Synthetic Applications for Advanced Materials
The application of this compound as a building block for advanced materials is a rapidly emerging field. Its ability to introduce functional amine groups makes it valuable for modifying natural and synthetic polymers. A notable application is the amination of kraft lignin (B12514952), a byproduct of the paper industry, to prepare aminated lignin-silver complexes that act as effective antimicrobial agents. chemicalbook.com This demonstrates a pathway to creating high-value materials from renewable resources.
Furthermore, its utility extends to the field of carbon-based materials. Hydrothermal pre-reduction of graphene oxide with this compound has been shown to yield a material with a more ordered structure, enhanced electronic conductivity, and higher basicity. chemicalbook.com This suggests significant potential for creating new catalysts and electronic components. Future research could explore its use in the synthesis of other functional polymers, such as polyelectrolytes or hydrogels for biomedical applications, or as a precursor for creating specialized ionic liquids with tailored properties for use as green solvents or in energy storage devices.
| Application Area | Material Synthesized | Key Finding/Property |
| Biomaterials | Aminated lignin-silver complex | Effective antimicrobial agent against Gram-positive and Gram-negative bacteria. chemicalbook.com |
| Carbon Materials | Reduced Graphene Oxide | Creates a more ordered structure with good electronic conductivity and higher basicity. chemicalbook.com |
Integration with Sustainable Chemical Processes
Aligning chemical manufacturing with the principles of green chemistry is a global imperative. Future research on this compound will increasingly focus on its role within sustainable processes. A key aspect is the development of greener synthesis routes for the compound itself. Traditional methods often rely on reagents like thionyl chloride, which is expensive and produces sulfur dioxide, a polluting gas. google.com A more sustainable alternative that has been developed utilizes the reaction of ethanolamine (B43304) with byproduct hydrogen chloride, avoiding the generation of polluting gases and resulting in a high-purity product. google.com
The use of this compound in valorizing biomass is another critical area of sustainable chemistry. Its application in the amination of lignin to create antimicrobial materials is a prime example of converting a low-value industrial byproduct into a high-value functional material. chemicalbook.com Future efforts could explore its use in modifying other abundant biopolymers, such as cellulose (B213188) or chitin, to create new biodegradable materials. The broader context of chlorine chemistry is also being re-evaluated for sustainability; when managed in a closed loop where byproducts like HCl are recycled or neutralized back to salt, it can be an eco-friendly methodology for producing fine chemicals and polymers from abundant natural resources. nih.gov
Advanced Computational Design and Prediction for New Functional Molecules and Materials
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for accelerating chemical research and development. In the context of this compound, these tools can be leveraged to explore its chemical space more efficiently. DFT calculations can elucidate complex reaction mechanisms, as demonstrated in studies of related compounds and reactions, such as the interaction of thionyl chloride with β-amino alcohols or the side reactions in the synthesis of vinyl carbonate. researchgate.netrsc.org
Future research will focus on using these computational models proactively. By simulating the reactivity of this compound with various substrates, researchers can predict unexplored reaction pathways and identify promising candidates for novel heterocyclic structures or functional materials before committing to resource-intensive laboratory synthesis. nanobioletters.com For example, DFT can be used to study the electronic properties and stability of potential new polymers or catalysts derived from the compound. mdpi.com This predictive power allows for a more rational design of experiments, saving time and resources while enabling the creation of molecules and materials with precisely tailored functions.
Addressing Specific Challenges in Industrial-Scale Synthesis and Purification
The transition from laboratory-scale synthesis to cost-effective and environmentally benign industrial-scale production presents several challenges for this compound. A primary hurdle is the reliance on hazardous and expensive reagents in traditional synthetic routes. The use of thionyl chloride, for example, is problematic due to its cost and the generation of sulfur dioxide gas. google.com
Future research must focus on optimizing greener and more economical production methods. One promising direction is the synthesis from ethanolamine and hydrogen chloride, which offers high yield and purity while avoiding polluting byproducts. google.com Further development of this process, perhaps utilizing continuous flow reactors, could enhance efficiency and safety for large-scale manufacturing. Another challenge lies in product separation and purification. Methods involving the synthesis from ethanolamine hydrochloride and chlorine can result in complex mixtures that are difficult to separate. google.com Developing efficient and scalable purification techniques, such as advanced crystallization or chromatographic methods, will be crucial to ensure the high purity required for applications in pharmaceuticals, functional materials, and electronics.
| Synthesis Method | Starting Materials | Advantages | Industrial Challenges |
| Thionyl Chloride Route | Ethanolamine hydrochloride, Thionyl chloride | Mild conditions, high yield | Expensive reagent, produces pollutant gas (SO2). google.com |
| Hydrogen Chloride Route | Ethanolamine, Hydrogen chloride | Easily available raw materials, high purity, no pollutant gas. google.com | Requires control of gas flow and pH. |
| Chlorine Gas Route | Ethanolamine hydrochloride, Chlorine gas | Easily available raw materials, mild conditions | Generates complex mixtures, difficult product separation. google.com |
Q & A
Basic Research Questions
Q. How can 2-Chloroethylammonium chloride be characterized in laboratory settings?
- Methodology :
- Solubility Testing : Dissolve in water to confirm solubility (100% in aqueous solutions, as per its hygroscopic nature) .
- Infrared Spectroscopy (IR) : Compare obtained IR spectrum with authenticated references to verify functional groups (e.g., NH₃⁺ and Cl⁻ peaks) .
- Melting Point Analysis : Determine purity via melting point (reported range: 140–150°C) .
- Elemental Analysis : Quantify C, H, N, and Cl content to validate molecular formula (C₂H₇Cl₂N; MW: 115.99 g/mol) .
Q. What are the recommended storage conditions to prevent decomposition?
- Protocol :
- Store in tightly sealed containers under inert gas (e.g., nitrogen) to avoid moisture absorption .
- Maintain in a dry, ventilated environment at room temperature. Opened containers must be resealed immediately .
- Avoid incompatible materials: strong bases, oxidizing agents, and reactive metals .
Q. What personal protective equipment (PPE) is essential for safe handling?
- Guidelines :
- Gloves : Use fluorinated rubber (0.7 mm thickness) or chloroprene gloves (0.6 mm) with >480-minute penetration resistance .
- Eye Protection : Tight-fitting goggles or full-face shields compliant with EN 166 or NIOSH standards .
- Respiratory Protection : Use NIOSH-approved respirators (ABEK-type filters) if vapor exposure is anticipated .
Advanced Research Questions
Q. How can this compound be utilized in synthesizing bioactive derivatives?
- Synthetic Pathways :
- Quaternary Ammonium Compounds : React with tertiary amines (e.g., diethylamine) to form derivatives like 2-diethylaminoethyl chloride hydrochloride, a precursor for pharmaceuticals (e.g., clomiphene, imatinib) .
- Polymer Modification : Graft onto cellulose or starch to create cationic polymers for drug delivery systems .
- Table of Key Derivatives :
| Derivative | Application | Reference |
|---|---|---|
| 4-Amino-1-diethylaminopentane | Neuropharmacology | |
| Cationic Starch | Biodegradable materials |
Q. How to resolve contradictions in reported thermal stability data?
- Analytical Strategies :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Detect endothermic/exothermic events (e.g., melting, degradation) .
- Comparative Studies : Replicate conditions from conflicting studies (e.g., inert vs. ambient atmosphere) to isolate variables .
Q. What advanced techniques ensure structural integrity and purity in complex matrices?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using a C18 column and UV detection (λ = 210 nm) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm absence of byproducts (e.g., ethylenediamine residues) .
- Mass Spectrometry (MS) : Validate molecular ion peaks (m/z 115.99) and fragment patterns .
Safety and Compatibility
Q. How to manage incompatibility risks during experimental design?
- Risk Mitigation :
- Reactivity Screening : Test small-scale reactions with potential incompatibles (e.g., alkali metals, strong oxidizers) under controlled conditions .
- Ventilation : Use fume hoods for reactions releasing HCl vapor, a common decomposition product .
Q. What are the first-aid measures for accidental exposure?
- Protocol :
- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Eye Exposure : Flush with saline solution for 20 minutes; seek medical evaluation .
Data Interpretation
Q. How to validate conflicting solubility profiles in aqueous vs. alcoholic solvents?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
